molecular formula C26H24N2O5S B5439940 methyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B5439940
M. Wt: 476.5 g/mol
InChI Key: MNYKDTNLSXWYNP-HHLUSPNUSA-N
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Description

The compound “methyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate” is a complex organic molecule. It belongs to the class of compounds known as thiazolopyrimidines . Thiazolopyrimidines are aromatic heterocyclic compounds that contain a thiazole ring fused to a pyrimidine ring . They are known to exhibit a wide range of pharmacological effects .


Synthesis Analysis

The synthesis of similar thiazolopyrimidine derivatives has been reported in the literature . For instance, a green synthesis and characterization of novel [1,3,4]thiadiazolo/benzo[4,5]thiazolo[3,2-a]pyrimidines was achieved via a multicomponent reaction using vanadium oxide loaded on fluorapatite as a robust and sustainable catalyst . Another approach involved the use of 4-oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile as a key intermediate for the synthesis of new thiazolo[3,2-a]pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of thiazolopyrimidines involves a thiazole ring fused to a pyrimidine ring . The specific structure of “methyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate” would include additional functional groups attached to this core structure, including a 2,4-dimethoxybenzylidene group, a methyl group, a 2-phenylvinyl group, and a carboxylate group .


Chemical Reactions Analysis

Thiazolopyrimidines can undergo various chemical reactions . For example, they can participate in multicomponent reactions to form more complex structures . In one study, a series of [1,3,4]thiadiazolo/benzo[4,5]thiazolo[3,2-a]pyrimidines were synthesized via a one-pot three-component fusion reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate” would be influenced by its molecular structure. Factors such as the presence of aromatic rings, heteroatoms (nitrogen and sulfur in the thiazolopyrimidine core), and various functional groups would impact properties such as polarity, solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of thiazolopyrimidines can vary depending on their specific structure and the biological target . Some thiazolopyrimidines have been found to exhibit anti-inflammatory effects, which are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical, chemical, and biological properties. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid potential hazards .

Future Directions

Thiazolopyrimidines, due to their wide range of pharmacological effects, are of significant interest in medicinal chemistry . Future research could focus on the synthesis of novel thiazolopyrimidine derivatives with enhanced biological activities and minimal toxicity. Additionally, further studies could explore their mechanisms of action and potential applications in the treatment of various diseases .

properties

IUPAC Name

methyl (2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-16-23(25(30)33-4)20(13-10-17-8-6-5-7-9-17)28-24(29)22(34-26(28)27-16)14-18-11-12-19(31-2)15-21(18)32-3/h5-15,20H,1-4H3/b13-10+,22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYKDTNLSXWYNP-HHLUSPNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)SC2=N1)C=CC4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/SC2=N1)/C=C/C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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